

Technical Guide: Crystal Structure and Synthesis of 9-(Methylthio)anthracene

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Compound of Interest

Compound Name: Anthracene, 9-(methylthio)-

CAS No.: 89249-29-6

Cat. No.: B8327294

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Executive Summary

9-(Methylthio)anthracene (CAS: 89249-29-6) is a sulfur-functionalized acene derivative utilized in organic electronics and as a derivatizing agent for electrophilic substrates. Its structural significance lies in the methylthio (-SMe) substituent, which disrupts the classic herringbone packing of bare anthracene, inducing face-to-face

-stacking via intermolecular S

S and S

interactions. This guide provides a rigorous analysis of its synthesis, physicochemical properties, and solid-state engineering principles, leveraging the well-characterized 9,10-bis(methylthio)anthracene model to define the structural physics of the methylthio-anthracene core.

Physicochemical Profile

Property	Data	Notes
IUPAC Name	9-(Methylsulfanyl)anthracene	Also known as 9-thiomethylantracene
Molecular Formula		Monosubstituted thioether
Molecular Weight	224.32 g/mol	
Melting Point	124–125 °C	Distinct from bis-analog (183 °C)
Appearance	Yellow crystalline solid	Typical of conjugated anthracenes
Solubility	Soluble in , Toluene, DCM	Low solubility in alcohols/alkanes
Electronic Character	Electron-rich (Donor)	Susceptible to oxidative coupling

Synthetic Methodology

The synthesis of 9-(methylthio)anthracene requires precise control to prevent over-substitution or oxidation to the sulfoxide. The following protocol utilizes a nucleophilic substitution on a halogenated precursor.

Reagents & Materials

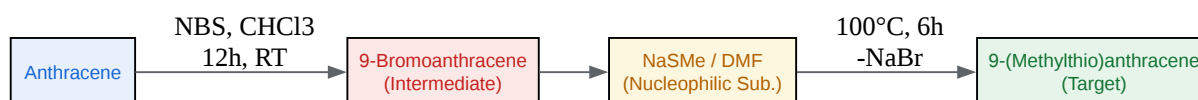
- Precursor: 9-Bromoanthracene (Purified by recrystallization from ethanol).[1]
- Nucleophile: Sodium thiomethoxide (NaSMe) or Methanethiol () with base ().
- Solvent: Anhydrous DMF or THF (Degassed to prevent disulfide formation).
- Catalyst:

/ Xantphos (Optional for cross-coupling routes, though is viable).

Step-by-Step Protocol

- Preparation: Charge a flame-dried 3-neck flask with 9-bromoanthracene (1.0 eq) and anhydrous DMF under Argon atmosphere.
- Nucleophile Generation: In a separate vessel, generate sodium thiomethoxide by treating methanethiol with NaH at 0°C, or use commercial anhydrous NaSMe.
- Substitution: Transfer the thiolate solution dropwise to the anthracene solution. Heat the mixture to 80–100°C for 4–6 hours. Monitor consumption of starting material (in Hexane) via TLC.
- Quench & Workup: Cool to RT and quench with saturated . Extract with (mL). Wash organics with water and brine to remove DMF.
- Purification: Dry over , concentrate, and purify via column chromatography (Silica gel, Hexane/DCM gradient).
- Crystallization: Recrystallize from boiling ethanol or chloroform/hexane to obtain yellow needles suitable for diffraction.

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway for the production of 9-(methylthio)anthracene via bromination and nucleophilic aromatic substitution.

Crystal Structure & Solid-State Engineering[4]

While the monosubstituted compound crystallizes as yellow needles (typically monoclinic), the structural physics of methylthio-anthracenes are best defined by the high-resolution data available for the 9,10-bis(methylthio)anthracene analog. This "bis" structure serves as the archetypal model for understanding how the -SMe group engineers the crystal lattice.

Structural Archetype: The "Bis" Model

Unlike unsubstituted anthracene, which adopts a herringbone (edge-to-face) packing to maximize C-H

interactions, methylthio-substituted anthracenes adopt a face-to-face

-stacking motif.[2] This is driven by the polarizability of the sulfur atom and specific S-S interactions.

Crystallographic Parameters (Bis-Analog Reference)

- Space Group: Monoclinic

[3][2][4][5][6]

- Packing Motif: 2D "Brickwork" or Slipped Stack.
- Key Interaction: Intermolecular S

S contacts (

Å).

- -Stacking Distance:

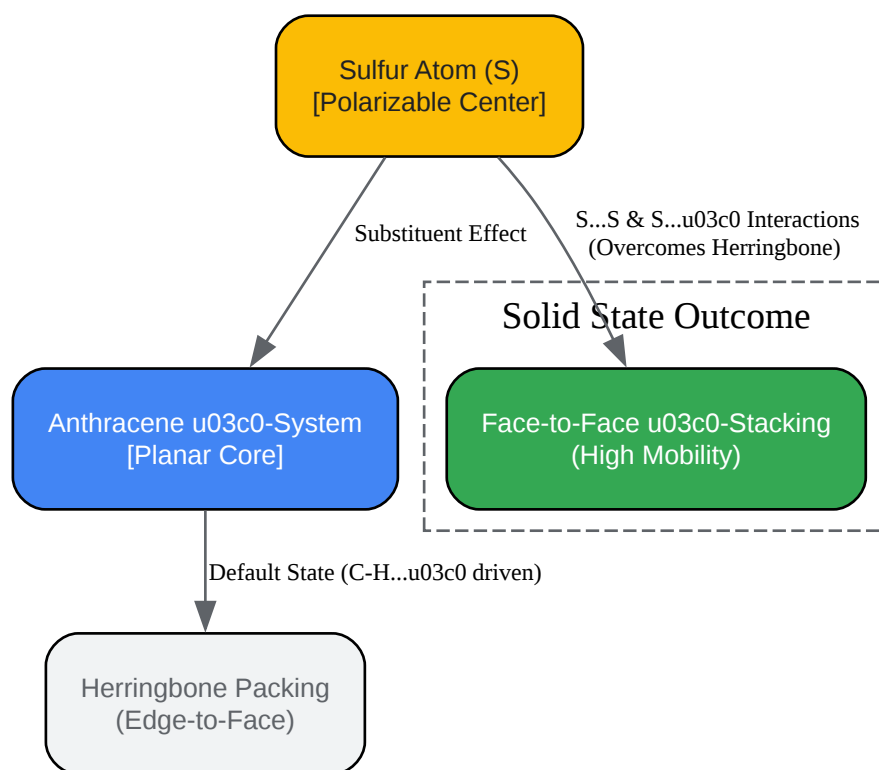
-3.5 Å (significantly closer than herringbone structures).

Structural Analysis of 9-(Methylthio)anthracene

The mono-substituted derivative exhibits a symmetry-breaking effect compared to the bis-analog, yet retains the core packing drivers:

- Conformation: The S-Me bond lies nearly perpendicular () to the anthracene plane in the ground state to minimize steric clash with the peri-hydrogens (H1/H8).
- Lattice Forces:
 - S Interactions: The electron-rich sulfur atom donates density to the electron-deficient edge of an adjacent anthracene ring.
 - Dipole Alignment: Unlike the centrosymmetric bis-compound, the mono-derivative has a permanent dipole moment, leading to potential anti-parallel pairing in the crystal lattice to cancel net dipoles.
- Electronic Implication: The face-to-face overlap induced by the sulfur group increases the transfer integral for hole transport, making these crystals superior organic semiconductors compared to herringbone-packed acenes.

Crystal Packing Logic Diagram



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Figure 2: Crystallographic logic flow demonstrating how methylthio-substitution forces a transition from herringbone to

-stacked architectures.

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